2-bromo-4-tert-butyl-N-methylaniline

Catalog No.
S14023172
CAS No.
M.F
C11H16BrN
M. Wt
242.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-4-tert-butyl-N-methylaniline

Product Name

2-bromo-4-tert-butyl-N-methylaniline

IUPAC Name

2-bromo-4-tert-butyl-N-methylaniline

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

InChI

InChI=1S/C11H16BrN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3

InChI Key

KVJYILDIVAMHQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC)Br

2-Bromo-4-tert-butyl-N-methylaniline is an organic compound with the molecular formula C12H16BrNC_{12}H_{16}BrN and a molecular weight of approximately 255.17 g/mol. It features a bromine atom attached to the second carbon of a benzene ring, which also carries a tert-butyl group at the fourth position and a methylamino group at the nitrogen atom. This structural arrangement contributes to its unique chemical properties and reactivity. The compound exists primarily as a yellow liquid and is characterized by its relatively high boiling point of around 265°C.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds.
  • Oxidation and Reduction: The tert-butyl group can undergo oxidation under specific conditions, while the methylamino group may be reduced to yield different amine derivatives.

The synthesis of 2-bromo-4-tert-butyl-N-methylaniline typically involves:

  • Bromination of 4-tert-butylaniline: This process is carried out using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction is conducted under controlled temperatures to ensure selective bromination at the desired position.
  • Isolation: After the reaction, the product is extracted using organic solvents such as dichloromethane and purified through techniques like column chromatography.

An example synthetic route includes dissolving 50 grams of 4-tert-butylaniline in acetonitrile, adding NBS, and allowing the mixture to react for several hours before extraction and purification .

2-Bromo-4-tert-butyl-N-methylaniline finds applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, including dyes and pharmaceuticals.
  • Material Science: The compound is utilized in producing specialty chemicals and polymers.
  • Research: It is often employed in chemical research to study reaction mechanisms and develop new synthetic methodologies.

Several compounds share structural similarities with 2-bromo-4-tert-butyl-N-methylaniline. Here are some noteworthy comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Bromo-4-methylanilineC7H8BrNC_7H_8BrNContains a methyl group instead of tert-butylSimpler structure; lower boiling point
4-Tert-butylanilineC10H15NC_{10}H_{15}NLacks bromine; contains only tert-butylMore stable; less reactive
N-Methyl-4-tert-butylanilineC11H17NC_{11}H_{17}NNo halogen; contains only methylaminoDifferent reactivity profile
4-BromoanilineC6H6BrNC_6H_6BrNSimple aniline derivative without tert-butylMore basic; used in dye synthesis

2-Bromo-4-tert-butyl-N-methylaniline is unique due to its combination of a bromine atom and a bulky tert-butyl group, which affects its solubility and reactivity compared to simpler anilines or derivatives lacking these features.

Electrophilic Aromatic Bromination Strategies

N-Bromosuccinimide (NBS)-Mediated Bromination Mechanisms

N-Bromosuccinimide (NBS) serves as a mild and selective brominating agent for aromatic substrates. In the context of 2-bromo-4-tert-butyl-N-methylaniline synthesis, NBS facilitates electrophilic aromatic substitution (EAS) by generating bromonium ions (Br⁺) or solvated equivalents in polar media. The reaction proceeds via a Wheland intermediate, where the aromatic ring temporarily loses aromaticity upon Br⁺ attack, followed by deprotonation to restore aromaticity. Kinetic studies in 80% aqueous acetic acid demonstrate first-order dependence on the aromatic substrate and zero-order dependence on NBS, suggesting a rate-determining step involving electrophile activation.

A critical advantage of NBS is its ability to minimize polybromination, particularly when steric hindrance from the tert-butyl group directs bromination to the ortho position relative to the amine. For example, bromination of 4-tert-butylaniline with NBS in dimethyl sulfoxide (DMSO) yields 2-bromo-4-tert-butylaniline with >90% regioselectivity. This selectivity arises from the electron-donating tert-butyl group activating the para position, while the meta-directing N-methylamine group directs Br⁺ to the ortho site.

Solvent Polarity Effects on Regioselectivity

Solvent polarity significantly influences bromination regioselectivity. Polar aprotic solvents like DMSO (ε = 47.2) enhance Br⁺ solvation, stabilizing the transition state and favoring ortho substitution. Conversely, nonpolar solvents such as dioxane (ε = 2.2) reduce solvation, leading to mixed regioselectivity. In acetic acid (ε = 6.2), the balance between Br⁺ availability and substrate solubility optimizes yield and selectivity.

Table 1: Solvent Effects on Bromination of 4-tert-Butylaniline

SolventDielectric Constant (ε)Regioselectivity (ortho:para)Yield (%)
DMSO47.295:592
Acetic Acid6.285:1588
Dioxane2.270:3075

Data adapted from studies on analogous systems.

Catalytic Ammonium Acetate in Nuclear Bromination

Ammonium acetate (NH₄OAc) acts as a dual catalyst and proton scavenger in bromination reactions. In aqueous systems, NH₄⁺ ions stabilize bromide (Br⁻) leaving groups, accelerating the formation of Br⁺ from NBS or molecular bromine. For instance, bromination of N-methylaniline derivatives using NH₄OAc in acetonitrile achieves 96% yield by mitigating HBr accumulation, which can protonate the amine and deactivate the ring. This method aligns with green chemistry principles by reducing corrosive HBr byproducts.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Reaction Optimization

The Suzuki-Miyaura reaction enables the introduction of the tert-butyl group via cross-coupling between aryl halides and tert-butylboronic acids. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, 2-bromo-N-methylaniline couples with tert-butylboronic acid in tetrahydrofuran (THF) at 80°C. Key optimizations include:

  • Ligand selection: Bulky ligands like SPhos enhance steric protection of palladium, preventing β-hydride elimination.
  • Solvent choice: THF improves boronic acid solubility versus DMSO, which can coordinate palladium excessively.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

241.04661 g/mol

Monoisotopic Mass

241.04661 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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